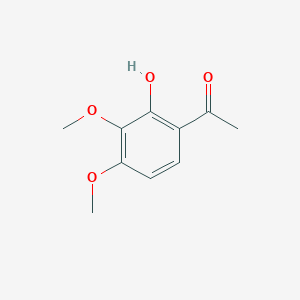

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Overview

Description

Biological Activity

1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone, also known as gallacetophenone or CAS number 5396-18-9, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- Physical State : Liquid

- Purity : ≥ 95%

1. Antioxidant Activity

This compound exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial in preventing cellular damage and has implications in aging and chronic diseases.

2. Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

3. Estrogen Receptor Modulation

The compound has been identified as a modulator of estrogen receptors, which suggests potential applications in hormone-related therapies. Its structural similarity to natural estrogens allows it to bind to estrogen receptors, potentially influencing gene expression related to reproductive health and cancer.

4. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit inflammatory pathways. It reduces the production of pro-inflammatory cytokines and mediators, making it a candidate for developing anti-inflammatory drugs.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Natural Products evaluated the antioxidant capacity of gallacetophenone using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated an IC50 value of 25 µg/mL, illustrating its strong free radical scavenging ability compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Gallacetophenone | 25 |

| Ascorbic Acid | 15 |

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents published in Phytotherapy Research, gallacetophenone was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that gallacetophenone could serve as a natural antimicrobial agent in food preservation or therapeutic applications.

The biological activities of this compound can be attributed to its chemical structure, which allows for interactions with various biological targets:

- Antioxidant Mechanism : The presence of hydroxyl groups enhances its ability to donate electrons, neutralizing free radicals.

- Antimicrobial Mechanism : The compound's lipophilicity aids in penetrating bacterial membranes, leading to cell lysis and death.

- Estrogenic Activity : By mimicking estrogen, it can bind to estrogen receptors and modulate downstream signaling pathways involved in cell proliferation and differentiation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a hydroxy/methoxy-substituted benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include anhydrous conditions, temperature control (typically 0–25°C), and solvent selection (e.g., dichloromethane). Post-reaction hydrolysis and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for isolating the product . Comparative studies with analogs (e.g., 1-(3,4-dimethoxyphenyl)ethanone) suggest that steric hindrance from methoxy groups may necessitate extended reaction times .

Q. How is the structural elucidation of this compound achieved using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and hydroxyl (O–H) absorption at ~3200–3500 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 210 (calculated for C₁₁H₁₄O₄) and fragmentation patterns (e.g., loss of –OCH₃ groups) confirm the structure .

- Gas Chromatography (GC) : Retention indices on non-polar columns (e.g., VF-5MS) are compared to NIST reference data to validate purity .

Q. What analytical challenges arise during purification, and how are they addressed?

- Methodological Answer : Co-elution of byproducts (e.g., diacetylated derivatives) is common due to similar polarities. Gradient elution (e.g., 5–30% ethyl acetate in hexane) improves separation. Preparative thin-layer chromatography (TLC) with visualization under UV (254 nm) or iodine staining aids in identifying pure fractions .

Advanced Research Questions

Q. What crystallographic parameters confirm the molecular structure, and how reliable are these data?

- Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell dimensions a = 14.431 Å, b = 14.073 Å, c = 7.461 Å, and β = 92.86°. The R factor (0.071) and data-to-parameter ratio (12.9) indicate high reliability. Hydrogen bonding between the hydroxyl group and methoxy oxygen stabilizes the crystal lattice .

Q. How do substituent positions influence physicochemical properties compared to analogs?

- Methodological Answer :

- LogP : The 2-hydroxy-3,4-dimethoxy substitution increases hydrophilicity (LogP ~1.5) compared to 3,4-dimethoxy analogs (LogP ~2.1) due to enhanced hydrogen bonding .

- Solubility : Methoxy groups at positions 3 and 4 reduce aqueous solubility but improve organic solvent compatibility (e.g., DMSO, ethanol) .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and comparative studies with control compounds (e.g., ciprofloxacin) are recommended. Substituent effects (e.g., para-fluoro vs. methoxy groups) should be analyzed via QSAR modeling .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl carbon (C=O) exhibits high electrophilicity (HOMO energy ~-8.5 eV), favoring nucleophilic attack in Schiff base formation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone

- CAS Registry Number : 5396-18-9

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- Structure : A phenyl ring substituted with a hydroxyl group at position 2, methoxy groups at positions 3 and 4, and an acetyl group at position 1 (Figure 1) .

Physical Properties :

- Melting Point: Not explicitly reported, but derivatives (e.g., 1-(2,5-dihydroxy-3,4-dimethoxyphenyl)ethanone) show m.p. 119–121°C .

- Crystallography: A structural analog, 1-(2-hydroxy-3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions $a = 14.431 \, \text{Å}$, $b = 14.073 \, \text{Å}$, $c = 7.461 \, \text{Å}$, $\beta = 92.86^\circ$ .

Comparison with Structural Analogs

Substitution Pattern and Isomerism

1-(3,4-Dihydroxyphenyl)ethanone (3,4-Dihydroxyacetophenone)

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Key Differences : Replaces methoxy groups (positions 3,4) with hydroxyl groups.

1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone

- Molecular Formula : C₁₀H₁₂O₄ (same as target compound)

- Key Differences : Hydroxyl group at position 4, methoxy groups at 3 and 5.

1-(2,5-Dihydroxy-3,4-dimethoxyphenyl)ethanone

- Molecular Formula : C₁₀H₁₂O₅

- Molecular Weight : 212.20 g/mol

- Key Differences : Additional hydroxyl group at position 5.

- Synthesis: Produced via persulfate oxidation of 2-hydroxy-3,4-dimethoxyacetophenone (30% yield) .

Halogenated Derivatives

2-Chloro-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

- Molecular Formula : C₁₀H₁₁ClO₄

- Molecular Weight : 230.65 g/mol

Ethoxy and Alkyl Derivatives

1-(5-Ethoxy-2-hydroxy-3,4-dimethoxyphenyl)ethanone

- Molecular Formula : C₁₂H₁₆O₅

- Molecular Weight : 240.26 g/mol

- Synthesis: Ethyl iodide reacts with 2,5-dihydroxy-3,4-dimethoxyacetophenone in acetone (57% yield) .

- Properties : Reported as a yellow oil with b.p. 112°C under reduced pressure .

Antioxidant Properties

- Target Compound : Moderate activity due to a single hydroxyl group; methoxy groups may reduce radical scavenging efficiency.

- 1-(3,4-Dihydroxyphenyl)ethanone: Higher antioxidant activity (e.g., in Dendrobium crepidatum extracts) attributed to two -OH groups .

Antibacterial Activity

- 1-(3,4-Dihydroxyphenyl)-2-(7-methoxy-β-carbolinyl)ethanone: Exhibits broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to synergistic effects of -OH and methoxy groups .

- Target Compound : Expected lower potency than dihydroxy analogs but improved bioavailability due to methoxy groups' lipophilicity.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₁₂O₄ | 196.20 | - | 2-OH, 3,4-OCH₃ |

| 1-(3,4-Dihydroxyphenyl)ethanone | C₈H₈O₃ | 152.15 | - | 3,4-OH |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone | C₁₀H₁₂O₄ | 196.20 | - | 4-OH, 3,5-OCH₃ |

| 1-(2,5-Dihydroxy-3,4-dimethoxyphenyl)ethanone | C₁₀H₁₂O₅ | 212.20 | 119–121 | 2,5-OH, 3,4-OCH₃ |

| 2-Chloro-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone | C₁₀H₁₁ClO₄ | 230.65 | - | 2-OH, 3,4-OCH₃, 1-Cl |

Properties

IUPAC Name |

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)10(14-3)9(7)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEPNLMYVYJIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277214 | |

| Record name | 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-18-9 | |

| Record name | 5396-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-3',4'-dimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.